N3-Methyl pantoprazole

Catalog No.
S874655
CAS No.
721924-06-7
M.F
C17H17F2N3O4S
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N3-Methyl pantoprazole

CAS Number

721924-06-7

Product Name

N3-Methyl pantoprazole

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole

Molecular Formula

C17H17F2N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C17H17F2N3O4S/c1-22-13-8-10(26-16(18)19)4-5-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3

InChI Key

FYIXLAGYOWZQJO-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC

Canonical SMILES

CN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC

N3-Methyl pantoprazole is a derivative of pantoprazole, which is a widely used proton pump inhibitor. The compound is characterized by the molecular formula C17H17F2N3O4SC_{17}H_{17}F_{2}N_{3}O_{4}S and a molecular weight of approximately 397.4 g/mol . N3-Methyl pantoprazole retains the benzimidazole core structure typical of proton pump inhibitors, which allows it to inhibit the gastric H+^+, K+^+-ATPase enzyme, crucial for gastric acid secretion.

While a definitive mechanism of action for N3-methyl pantoprazole is not documented, its close relation to pantoprazole suggests a similar mode of action. Pantoprazole functions as a proton pump inhibitor (PPI) by binding to H+/K+ ATPase enzymes in the stomach lining. This binding reduces gastric acid production, providing relief from ulcers and heartburn [].

N3-methyl pantoprazole might exhibit a similar PPI activity, but the presence of the methyl group might alter its binding affinity or selectivity towards the target enzyme. Research to confirm or disprove this hypothesis is needed.

  • Mild gastrointestinal side effects like nausea or diarrhea, similar to pantoprazole [].
  • Drug interactions: As with pantoprazole, N3-methyl pantoprazole might interact with certain medications, affecting their absorption or metabolism [].

Identification and Characterization

Some research focuses on identifying and characterizing N3-Methyl pantoprazole as a metabolite of pantoprazole. This involves determining its chemical structure and how it is formed in the body. Mass spectrometry is a common technique used in this type of research [].

Impurity in Pantoprazole Production

N3-Methyl pantoprazole may also be investigated as an impurity formed during the manufacturing process of pantoprazole. Research focuses on developing methods to detect and quantify N3-Methyl pantoprazole to ensure the purity of pantoprazole medications [].

Typical of proton pump inhibitors. Primarily, it is activated in an acidic environment where it forms a cyclic sulfenamide that binds to the H+^+, K+^+-ATPase enzyme, leading to inhibition of gastric acid secretion. The synthesis pathways for N3-Methyl pantoprazole likely involve condensation reactions similar to those used in the synthesis of pantoprazole itself.

N3-Methyl pantoprazole exhibits significant biological activity as an inhibitor of gastric acid secretion. Its mechanism involves binding to the proton pump in parietal cells, effectively reducing gastric acidity. This compound has been shown to have a similar pharmacodynamic profile to that of pantoprazole, with studies indicating effective inhibition of both basal and stimulated gastric acid secretion .

The synthesis of N3-Methyl pantoprazole is expected to follow a multi-step process similar to that used for pantoprazole. Key steps may include:

  • Formation of Benzimidazole: Starting from appropriate precursors, the benzimidazole ring is constructed.
  • Methylation: The introduction of the methyl group at the nitrogen position (N3) is achieved through methylation reactions.
  • Fluorination: The difluoromethoxy group is incorporated into the structure.
  • Final Modifications: Additional functional groups are added to finalize the compound.

These steps can involve various organic synthesis techniques such as nucleophilic substitutions and condensation reactions .

N3-Methyl pantoprazole is primarily researched for its application as a proton pump inhibitor in treating conditions associated with excessive gastric acid production, such as gastroesophageal reflux disease and peptic ulcers. Its ability to effectively reduce gastric acidity makes it valuable in clinical settings where acid suppression is necessary .

Interaction studies indicate that N3-Methyl pantoprazole may exhibit similar drug-drug interactions as pantoprazole, particularly with medications whose absorption is pH-dependent. For example, it may affect the bioavailability of antifungal agents like ketoconazole and itraconazole due to altered gastric pH levels . Additionally, its metabolism involves cytochrome P450 enzymes, primarily CYP 2C19 and CYP 3A4, which are important for understanding potential interactions with other drugs metabolized by these pathways .

Several compounds share structural similarities with N3-Methyl pantoprazole, mainly other proton pump inhibitors and benzimidazole derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
PantoprazoleBenzimidazole core with difluoromethoxyEstablished clinical use and extensive research
OmeprazoleSimilar benzimidazole structureFirst proton pump inhibitor developed
LansoprazoleContains a pyridine ringDifferent pharmacokinetics and dosing frequency
RabeprazoleContains a thiazole ringUnique metabolic pathway involving sulfide formation
EsomeprazoleS-enantiomer of omeprazoleImproved pharmacokinetic properties

N3-Methyl pantoprazole's distinct methylation at the nitrogen atom (N3) differentiates it from these compounds, potentially influencing its pharmacological profile and interaction characteristics.

N3-Methyl pantoprazole emerged as a synthetic derivative during the development of benzimidazole-based PPIs. Pantoprazole, first synthesized in the 1980s, revolutionized gastroesophageal reflux disease (GERD) treatment by targeting the H+/K+-ATPase enzyme in parietal cells. Structural modifications to pantoprazole aimed to optimize pharmacokinetics and reduce metabolic variability. The N3-methylated variant was identified as a potential impurity during manufacturing processes, prompting regulatory scrutiny.

Key classifications:

  • Therapeutic class: Proton pump inhibitor (PPI) derivative
  • Chemical class: Benzimidazole sulfoxide
  • Regulatory status: Pharmaceutical impurity (EP/USP)

Relationship to Pantoprazole and Proton Pump Inhibitors

The structural similarity between N3-methyl pantoprazole and pantoprazole lies in their shared benzimidazole core and sulfoxide-containing side chain. However, positional isomerism at the N3 methyl group introduces distinct characteristics:

PropertyPantoprazole (N1-Methyl)N3-Methyl Pantoprazole
Molecular formulaC₁₆H₁₅F₂N₃O₄SC₁₇H₁₇F₂N₃O₄S
Molecular weight383.37 g/mol397.4 g/mol
Sulfoxide attachment2-position2-position
Pyridine substitution3,4-dimethoxy3,4-dimethoxy

Both compounds act as prodrugs, requiring protonation in acidic environments to form active sulfenamide intermediates that irreversibly inhibit H+/K+-ATPase. The N3 methyl group may influence:

  • Lipophilicity: Enhanced by the additional methyl group, potentially altering tissue distribution.
  • Metabolic stability: Reduced susceptibility to hepatic oxidation compared to N1-methyl analogs.

Significance as a Pharmaceutical Impurity

N3-Methyl pantoprazole is classified as an impurity in pantoprazole formulations due to its formation during synthesis or degradation. Key factors driving its regulatory relevance include:

Synthetic Routes and Impurity Formation

The compound arises during pantoprazole production through:

  • Unintended methylation: Side reactions involving methylating agents (e.g., methyl iodide) under basic conditions.
  • Oxidation by-products: Sulfoxide intermediates may undergo further methylation during purification steps.

Analytical Detection Challenges

Chromatographic co-elution with other impurities (e.g., N1-methyl variants) complicates quantification. The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) require advanced HPLC methods to resolve these isomers:

PharmacopeiaImpurity DesignationResolution Requirement
Ph. Eur.Impurity FR ≥1.5 (from Impurity E)
USPRelated Compound FSystem suitability criteria

Regulatory and Pharmacopeial Status

Regulatory agencies enforce strict limits on N3-methyl pantoprazole due to its potential biological activity and impact on drug purity:

Pharmacopeial Specifications

European Pharmacopoeia (Monograph 2296):

  • Impurity F: Maximum 0.15% (relative to pantoprazole sodium sesquihydrate).
  • System suitability: Chromatographic resolution ≥1.5 between Impurity F and pantoprazole.

United States Pharmacopeia (USP):

  • Related Compound F: Evaluated in a mixture with Impurity D (N1-methyl variant).
  • Total impurities: ≤0.5% (sum of all unspecified impurities).

Reference Standards and Compliance

Certified reference materials are essential for quality control:

  • EP Reference Standard: Y0001001 (pantoprazole for system suitability).
  • USP Reference Standard: 1494931 (mixture of D and F).

XLogP3

2.3

Wikipedia

N3-methyl pantoprazole

Dates

Last modified: 08-16-2023

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